2-methyl-1H-imidazole-4-carbothioamide
Overview
Description
2-methyl-1H-imidazole-4-carbothioamide is a heterocyclic compound . It is a solid substance and is part of the class of compounds known as imidazoles . The molecular formula of this compound is C5H7N3S .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-imidazole-4-carbothioamide consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom . The InChI key for this compound is MNYPQSNAWPZXRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-methyl-1H-imidazole-4-carbothioamide is a solid substance . Its molecular weight is 141.2 . The boiling point of this compound is between 194-197 degrees .Scientific Research Applications
- Coordination Regulator : 2-methyl-1H-imidazole-4-carbothioamide serves as a coordination regulator for fabricating 2D metal-organic framework-5 (MOF-5) nanosheets. These MOFs are efficient catalysts for reactions like Knoevenagel condensation . MOFs have applications in gas storage, separation, and catalysis.
- Alkaline Inducer : Researchers have used this compound in the synthesis of amorphous FeCoNi ternary hydroxide nanosheets. These nanosheets act as active electrocatalysts for the oxygen evolution reaction (OER). OER is crucial for renewable energy technologies like water electrolysis .
Metal-Organic Frameworks (MOFs) and Catalysis
Electrocatalysis
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-imidazole-4-carbothioamide are currently unknown . This compound belongs to the class of organic compounds known as imidazoles , which are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Mode of Action
As an imidazole derivative, it may interact with its targets through the nitrogen atoms in its imidazole ring .
Result of Action
The molecular and cellular effects of 2-methyl-1H-imidazole-4-carbothioamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYPQSNAWPZXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383850 | |
Record name | 2-methyl-1H-imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazole-4-carbothioamide | |
CAS RN |
129486-91-5 | |
Record name | 2-methyl-1H-imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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